N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester]
Description
Chemical Structure: N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] (C₁₄H₂₈N₂O₄) is a symmetrical diester derivative of β-alanine, featuring a central ethane-1,2-diyl backbone. Each nitrogen atom is substituted with a methyl group and a β-alanine diethyl ester moiety. This compound is primarily utilized as a reagent in organic synthesis and biochemical research, as indicated by its availability through scientific suppliers like TCI America and its classification under research-grade chemicals .
Properties
CAS No. |
42434-14-0 |
|---|---|
Molecular Formula |
C14H28N2O4 |
Molecular Weight |
288.38 g/mol |
IUPAC Name |
ethyl 3-[2-[(3-ethoxy-3-oxopropyl)-methylamino]ethyl-methylamino]propanoate |
InChI |
InChI=1S/C14H28N2O4/c1-5-19-13(17)7-9-15(3)11-12-16(4)10-8-14(18)20-6-2/h5-12H2,1-4H3 |
InChI Key |
AJCQINVXGKXXKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C)CCN(C)CCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] typically involves the reaction of ethylenediamine with N-methyl-β-alanine diethyl ester under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N’-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N’-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry
N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] serves as a reagent in organic synthesis. Its structure allows it to act as a building block for more complex molecules, facilitating the development of new chemical entities.
Biology
The compound has been investigated for its role in biochemical pathways. It acts as a probe for studying enzyme activities and can modulate the activity of specific enzymes involved in metabolic processes. This property makes it valuable in metabolic engineering and biochemical research.
Medicine
In preliminary studies, N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] has shown potential therapeutic applications. It exhibited anti-inflammatory properties in vitro, suggesting its viability as a candidate for drug development targeting inflammatory conditions. Further studies are needed to explore its pharmacokinetics and bioavailability.
Industrial Applications
N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] is utilized in the production of specialty chemicals and materials. It serves as an intermediate in synthesizing penta- and hexacoordinated organotin compounds, which have applications in various industrial processes.
Enzyme Activity Modulation
Research has demonstrated that N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] can modulate the activity of certain enzymes involved in metabolic pathways. For example, it has been shown to affect the kinetics of specific dehydrogenases, indicating potential applications in metabolic engineering.
Therapeutic Potential
In vitro studies have indicated that the compound possesses anti-inflammatory properties. This suggests its potential as a therapeutic agent for conditions characterized by inflammation. Future research should focus on evaluating its efficacy and safety profile as a drug candidate.
Mechanism of Action
The mechanism of action of N,N’-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Metal Coordination Complexes with Ethylenediamine Backbones
Examples :
- Potassium zincate (CAS 14689-29-3)
- Potassium cuprate (CAS 15170-14-6)
- Potassium manganate (CAS 68015-77-0)
Comparison :
These metal complexes exhibit enhanced stability and are employed in industrial processes, contrasting with the ester-based compound’s role in laboratory synthesis.
N,N'-(Ethane-1,2-diyl)bis(N-acetylacetamide) (CAS 10543-57-4)
Comparison :
The acetylacetamide derivative’s amide groups confer greater hydrolytic stability compared to the labile esters in the target compound.
Mancozeb (CAS 8018-01-7)
Comparison :
Mancozeb’s sulfur-rich structure and pesticidal applications contrast sharply with the non-toxic, research-oriented diester.
BAPTA Tetramethyl Ester (CAS 125367-34-2)
Comparison :
BAPTA’s specialized role in ion chelation highlights functional diversity despite shared ester groups.
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Functional Groups | Primary Application |
|---|---|---|---|
| N,N'-1,2-Ethanediylbis[... Diethyl Ester] | Ethane-1,2-diyl | Diethyl esters, methyl amines | Organic synthesis |
| Potassium zincate (CAS 14689-29-3) | Ethane-1,2-diyl | Carboxylate, Zn²⁺ | Industrial chelation |
| N,N'-(Ethane-1,2-diyl)bis(N-acetylacetamide) | Ethane-1,2-diyl | Acetylacetamide | Polymer crosslinking |
| Mancozeb | Ethane-1,2-diyl | Dithiocarbamate, Mn²⁺/Zn²⁺ | Fungicide (historical) |
| BAPTA Tetramethyl Ester | Ethylene glycol | Tetramethyl esters | Calcium chelation |
Biological Activity
N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] is a synthetic compound with the molecular formula C14H28N2O4. It is primarily studied for its biological activity and potential applications in various scientific fields, including biochemistry and medicine. This compound is synthesized through the reaction of ethylenediamine with N-methyl-β-alanine diethyl ester, typically under controlled conditions involving organic solvents and specific temperature ranges.
The biological activity of N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] is attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or activator , thereby modulating enzymatic activities and influencing biochemical pathways. The precise mechanism can vary based on the context of its application.
Research Findings
Recent studies have explored the compound's role in biochemical pathways and its utility as a probe for studying enzyme activities. It has been investigated for potential therapeutic applications, including drug development and as a precursor for pharmaceutical compounds.
Case Studies
- Enzyme Activity Modulation : Research has demonstrated that N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] can modulate the activity of certain enzymes involved in metabolic pathways. For instance, it has been shown to affect the kinetics of specific dehydrogenases, suggesting potential applications in metabolic engineering.
- Therapeutic Potential : In preliminary studies, the compound exhibited anti-inflammatory properties in vitro, indicating its potential as a therapeutic agent for conditions characterized by inflammation. Further investigation into its pharmacokinetics and bioavailability is warranted to assess its viability as a drug candidate.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N,N’-Ethylenebis[N-methyl-β-alanine Diethyl Ester] | C14H28N2O4 | Similar enzyme modulation properties |
| N,N’-1,3-Butanediylbis[N-methy-β-alanine Diethyl Ester] | C16H32N2O4 | Enhanced solubility but less studied |
| N,N’-1,2-Propylene-bis[N-methyl-β-alanine Diethyl Ester] | C14H28N2O4 | Comparable activity with different pharmacological profiles |
The comparative analysis indicates that while N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] shares structural similarities with other compounds, its unique properties may confer distinct biological activities.
Biochemical Pathways
N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] serves as a valuable tool in biochemical research due to its ability to influence enzyme activities. Its role as a probe allows researchers to dissect complex biochemical pathways and understand the underlying mechanisms of enzyme function.
Drug Development
The compound is being explored for its therapeutic potential in drug development. Its structural characteristics may allow for modifications that enhance efficacy and reduce side effects in pharmaceutical applications.
Q & A
Q. How can computational modeling predict this compound’s reactivity in novel reactions?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) optimize geometry and predict nucleophilic attack sites. MD simulations (AMBER force field) model solvation effects in ethanol. Compare with experimental kinetic data (Arrhenius plots, E ~45 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
